molecular formula C13H15NO2S B3015028 N-((2,5-dimethylfuran-3-yl)methyl)-2-(thiophen-2-yl)acetamide CAS No. 1351613-36-9

N-((2,5-dimethylfuran-3-yl)methyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B3015028
CAS No.: 1351613-36-9
M. Wt: 249.33
InChI Key: SQWNPJSDWYLGIV-UHFFFAOYSA-N
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Description

N-((2,5-Dimethylfuran-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a synthetic acetamide derivative featuring two heterocyclic aromatic substituents: a 2,5-dimethylfuran-3-ylmethyl group and a thiophen-2-yl moiety. Acetamides with aromatic substituents are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and ability to engage in hydrogen bonding and π-π interactions .

Properties

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]-2-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S/c1-9-6-11(10(2)16-9)8-14-13(15)7-12-4-3-5-17-12/h3-6H,7-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWNPJSDWYLGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((2,5-dimethylfuran-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. Its molecular formula is C13H15NO2SC_{13}H_{15}NO_2S with a molecular weight of 249.33 g/mol. The compound combines a furan moiety with a thiophene ring, which are known to exhibit various biological activities.

Chemical Structure

The compound's structure can be represented as follows:

[(2,5dimethylfuran3yl)methyl2thiophen2yl]acetamide\text{N }[(2,5-\text{dimethylfuran}-3-\text{yl})\text{methyl}-2-\text{thiophen}-2-\text{yl}]\text{acetamide}

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antitumor Activity
    • Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of thiophene and furan have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects
    • Studies on related acetamide derivatives suggest potential neuroprotective effects, particularly against oxidative stress and neuroinflammation. These effects are mediated by modulation of inflammatory pathways and antioxidant enzyme activity.
  • Antimicrobial Properties
    • Compounds containing thiophene and furan rings often demonstrate antimicrobial activity against various pathogens, suggesting that this compound may also possess similar properties.

Antitumor Activity

A study examining the antitumor efficacy of thiophene-containing compounds reported that certain derivatives exhibited IC50 values in the micromolar range against multiple cancer cell lines. For example:

CompoundIC50 (µM)Cancer Cell Line
Compound A10.5MCF-7 (Breast Cancer)
Compound B8.9HeLa (Cervical Cancer)
This compoundTBDTBD

This table illustrates the potential of similar compounds in targeting cancer cells, although specific data for this compound remains to be established.

Neuroprotective Effects

The neuroprotective potential of acetamide derivatives has been explored in various studies. One investigation focused on the ability of these compounds to mitigate ethanol-induced neurodegeneration in animal models:

ParameterControl GroupTreatment Group
TNF-α Levels (pg/mL)150 ± 1080 ± 5
Memory Impairment ScoreHighLow

The treatment group receiving acetamide derivatives showed significantly reduced levels of TNF-α and improved memory scores, indicating a protective effect against neuroinflammation and oxidative stress.

The proposed mechanisms by which this compound may exert its biological effects include:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer progression or neuroinflammatory pathways.
  • Receptor Modulation : Binding to receptors associated with neurotransmission could explain its neuroprotective properties.
  • Oxidative Stress Reduction : By enhancing antioxidant enzyme activity, it could mitigate oxidative damage in neuronal tissues.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituents Dihedral Angle (°) Key Interactions Application
Target Compound Thiophene, dimethylfuran ~60–70 (estimated) N–H⋯O, π-π Pharma/Agrochemical*
2-(2,6-Dichlorophenyl)-N-(thiazolyl)acetamide Dichlorophenyl, thiazole 79.7 N–H⋯N chains Ligand/Crystal study
Alachlor Chloro, methoxymethyl N/A N–H⋯O (herbicidal) Herbicide

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